molecular formula C13H13N B8625813 (2,3-Dihydro-1H-phenalen-2-YL)amine

(2,3-Dihydro-1H-phenalen-2-YL)amine

Cat. No. B8625813
M. Wt: 183.25 g/mol
InChI Key: RLHOXZHHYHCXOY-UHFFFAOYSA-N
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Patent
US05712312

Procedure details

N-(2,3-Dihydro-1H-phenalen-2-yl)acetamide (0.97 mmol; 0.22 g) is solubilized in 2 cm3 of dioxane and 9 cm3 of 10% HCl are added. The mixture is maintained at 100° C. for 3 h and then at 90° C. overnight. After cooling, 10% NaOH is added until the pH is basic and the amine is extracted with CH2Cl2. The organic phase is dried over MgSO4 and evaporated under reduced pressure. The desired amine is thus isolated without further purification.
Name
N-(2,3-Dihydro-1H-phenalen-2-yl)acetamide
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:12]2=[C:13]3[C:8](=[CH:9][CH:10]=[CH:11]2)[CH:7]=[CH:6][CH:5]=[C:4]3[CH2:3][CH:2]1[NH:14]C(=O)C.Cl.[OH-].[Na+]>O1CCOCC1>[CH2:3]1[C:4]2=[C:13]3[C:8](=[CH:7][CH:6]=[CH:5]2)[CH:9]=[CH:10][CH:11]=[C:12]3[CH2:1][CH:2]1[NH2:14] |f:2.3|

Inputs

Step One
Name
N-(2,3-Dihydro-1H-phenalen-2-yl)acetamide
Quantity
0.22 g
Type
reactant
Smiles
C1C(CC2=CC=CC3=CC=CC1=C23)NC(C)=O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the amine is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC3=CC=CC1=C23)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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